molecular formula C13H18N2O3 B1501713 Isopropyl 2-morpholinopyridine-4-carboxylate CAS No. 1047724-23-1

Isopropyl 2-morpholinopyridine-4-carboxylate

Cat. No. B1501713
CAS RN: 1047724-23-1
M. Wt: 250.29 g/mol
InChI Key: BLJJDVQGUFRTDI-UHFFFAOYSA-N
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Description

Isopropyl 2-morpholinopyridine-4-carboxylate (IMPC) is a chemical compound that has gained attention in scientific research due to its potential applications in the pharmaceutical industry. IMPC is a pyridine derivative that is synthesized through a multi-step process involving various reagents and solvents. The compound has been shown to have a range of biochemical and physiological effects, making it a promising candidate for further investigation.

Mechanism of Action

The exact mechanism of action of Isopropyl 2-morpholinopyridine-4-carboxylate is not fully understood, but it is believed to act through a combination of mechanisms, including inhibition of enzymes and modulation of receptor activity. The compound has been shown to have activity against a range of targets, including cyclooxygenase-2 (COX-2), phosphodiesterase-4 (PDE4), and the dopamine D2 receptor. These targets are involved in various disease processes, including inflammation, cancer, and neurological disorders.
Biochemical and Physiological Effects:
Isopropyl 2-morpholinopyridine-4-carboxylate has been shown to have a range of biochemical and physiological effects, including anti-inflammatory, anti-cancer, and neuroprotective activity. The compound has been shown to inhibit the activity of COX-2, an enzyme involved in the production of inflammatory mediators, and PDE4, an enzyme involved in the regulation of intracellular signaling pathways. Isopropyl 2-morpholinopyridine-4-carboxylate has also been shown to modulate the activity of the dopamine D2 receptor, which is involved in the regulation of mood and movement.

Advantages and Limitations for Lab Experiments

Isopropyl 2-morpholinopyridine-4-carboxylate has several advantages for use in lab experiments, including its relatively simple synthesis and ability to interact with multiple targets. However, the compound also has several limitations, including its low solubility in aqueous solutions and potential toxicity at high concentrations. Careful control of reaction conditions and dosing is required to ensure accurate and reproducible results.

Future Directions

There are several potential future directions for research on Isopropyl 2-morpholinopyridine-4-carboxylate, including:
1. Further investigation of the compound's mechanism of action and interactions with specific targets.
2. Development of new Isopropyl 2-morpholinopyridine-4-carboxylate derivatives with improved solubility and pharmacokinetic properties.
3. Investigation of the compound's potential as a scaffold for drug design.
4. Evaluation of the compound's efficacy in animal models of disease.
5. Investigation of the compound's potential as a diagnostic tool for disease detection.
In conclusion, Isopropyl 2-morpholinopyridine-4-carboxylate is a promising compound with potential applications in the pharmaceutical industry. Its unique structure and ability to interact with multiple targets make it a promising candidate for further investigation. However, careful control of reaction conditions and dosing is required to ensure accurate and reproducible results. Further research is needed to fully understand the compound's mechanism of action and potential applications.

Scientific Research Applications

Isopropyl 2-morpholinopyridine-4-carboxylate has been studied for its potential applications in the pharmaceutical industry, particularly in the development of new drugs for the treatment of various diseases. The compound has been shown to have activity against a range of targets, including enzymes and receptors involved in inflammation, cancer, and neurological disorders. Isopropyl 2-morpholinopyridine-4-carboxylate has also been investigated as a potential scaffold for drug design, due to its unique structure and ability to interact with multiple targets.

properties

IUPAC Name

propan-2-yl 2-morpholin-4-ylpyridine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O3/c1-10(2)18-13(16)11-3-4-14-12(9-11)15-5-7-17-8-6-15/h3-4,9-10H,5-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLJJDVQGUFRTDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C1=CC(=NC=C1)N2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30693909
Record name Propan-2-yl 2-(morpholin-4-yl)pyridine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30693909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Isopropyl 2-morpholinopyridine-4-carboxylate

CAS RN

1047724-23-1
Record name Propan-2-yl 2-(morpholin-4-yl)pyridine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30693909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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